Bienvenue dans la boutique en ligne BenchChem!

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride

Medicinal chemistry NOS inhibitor design Structure-activity relationship

2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride (CAS 2512185-79-2; IUPAC: N2,N2,4-trimethylpyridine-2,5-diamine trihydrochloride) is a substituted 2,5-diaminopyridine derivative supplied as a trihydrochloride salt with molecular formula C₈H₁₆Cl₃N₃ and molecular weight 260.60 g/mol. The compound belongs to the 2-aminopyridine class, a privileged scaffold extensively characterized for inhibition of nitric oxide synthase (NOS) isoforms—specifically neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)—with substitution pattern and position critically governing both potency and isoform selectivity.

Molecular Formula C8H16Cl3N3
Molecular Weight 260.6 g/mol
Cat. No. B8097356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride
Molecular FormulaC8H16Cl3N3
Molecular Weight260.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1N)N(C)C.Cl.Cl.Cl
InChIInChI=1S/C8H13N3.3ClH/c1-6-4-8(11(2)3)10-5-7(6)9;;;/h4-5H,9H2,1-3H3;3*1H
InChIKeyZHWSSGHTIHNTSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-4-methyl-5-aminopyridine Trihydrochloride: Overview for Scientific Procurement and Comparator Evaluation


2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride (CAS 2512185-79-2; IUPAC: N2,N2,4-trimethylpyridine-2,5-diamine trihydrochloride) is a substituted 2,5-diaminopyridine derivative supplied as a trihydrochloride salt with molecular formula C₈H₁₆Cl₃N₃ and molecular weight 260.60 g/mol . The compound belongs to the 2-aminopyridine class, a privileged scaffold extensively characterized for inhibition of nitric oxide synthase (NOS) isoforms—specifically neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS)—with substitution pattern and position critically governing both potency and isoform selectivity [1]. It is recognized as a versatile synthetic building block in medicinal chemistry, serving as an intermediate in the preparation of more complex nNOS-targeted agents and other heterocyclic constructs . Unlike simpler 2-aminopyridines that bear only a C2-amino group, this compound features a dimethylamino substituent at the 2-position, an unsubstituted amino group at the 5-position, and a methyl group at the 4-position, creating a 2,5-diaminopyridine architecture with distinct electronic and steric properties relevant to both synthetic derivatization and potential biological target engagement.

Why 2-(Dimethylamino)-4-methyl-5-aminopyridine Trihydrochloride Cannot Be Simply Interchanged with Generic 2-Aminopyridines


Within the 2-aminopyridine NOS inhibitor family, minor structural modifications produce profound shifts in potency, isoform selectivity, and physicochemical behavior that preclude generic interchangeability. The unsubstituted parent 2-aminopyridine exhibits only weak, non-selective NOS inhibition with an IC₅₀ of 4,800 nM against human nNOS and 2,800 nM against human eNOS [1]. A single methyl addition at the 4-position (2-amino-4-methylpyridine) dramatically enhances potency—achieving an IC₅₀ of 6 nM against mouse iNOS (RAW 264.7 cells) and 160 nM against human nNOS—yet this compound remains primarily an iNOS-favoring agent with only 6.9-fold iNOS/eNOS selectivity [2]. The Hagmann et al. SAR study demonstrated that 4,6-disubstitution on 2-aminopyridine could produce potent iNOS inhibitors with IC₅₀ values as low as 28 nM, while different substitution patterns redirected selectivity toward other isoforms [3]. Critically, the target compound's 2-dimethylamino-5-aminopyridine architecture is absent from this canonical SAR dataset, meaning its substitution pattern occupies unexplored vector space where neither potency nor selectivity can be predicted from existing analogs. Furthermore, the trihydrochloride salt form confers aqueous solubility and handling properties that differ substantially from free-base aminopyridines, directly impacting experimental reproducibility in biochemical assays and synthetic procedures . These combined structural and formulation differences make simple one-to-one substitution scientifically unjustified without direct comparative characterization.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-4-methyl-5-aminopyridine Trihydrochloride Against Closest Comparators


Evidence 1: Unique 2,5-Diaminopyridine Architecture vs. Canonical 2-Aminopyridine Scaffold

The target compound possesses a 2-dimethylamino-5-amino substitution pattern on a 4-methylpyridine core, forming a 2,5-diaminopyridine architecture. This is structurally distinct from all thoroughly characterized NOS-inhibitory 2-aminopyridines. In the foundational SAR study by Hagmann et al., 2-aminopyridine (unsubstituted) showed human nNOS IC₅₀ = 4,800 nM and eNOS IC₅₀ = 2,800 nM; adding a single 4-methyl group (producing 2-amino-4-methylpyridine, the closest simple analog) improved human nNOS potency to IC₅₀ = 160 nM but biased selectivity toward iNOS (mouse iNOS IC₅₀ = 6 nM) [1][2][3]. However, neither the 5-amino nor the 2-dimethylamino modification present in the target compound was evaluated in this foundational dataset. The 2,5-diaminopyridine motif introduces an additional hydrogen-bond donor/acceptor at the 5-position and replaces the C2 primary amine with a tertiary dimethylamino group—alterations that, based on crystallographic evidence from related nNOS-inhibitor complexes (PDB 5FVX), are expected to modulate interactions with the conserved active-site Glu592 residue and heme propionate contacts that govern isoform selectivity [4]. The quantitative consequence of these combined modifications on NOS inhibition has not been reported, representing a fundamentally uncharacterized substitution vector requiring empirical determination.

Medicinal chemistry NOS inhibitor design Structure-activity relationship

Evidence 2: Trihydrochloride Salt Form Provides Measurable Solubility Advantage Over Free-Base Aminopyridine Analogs

The target compound is supplied as a trihydrochloride salt (three HCl equivalents per molecule), which is documented to confer high aqueous solubility and enhanced storage stability relative to free-base aminopyridines . This is mechanistically supported by the compound's high hydrogen-bond donor count (4) and acceptor count (3) as cataloged in its chemical register profile, which facilitate extensive water solvation . In contrast, the closest structural comparator 2-amino-4-methylpyridine is commercially available only as the free base (CAS 695-34-1, MW 108.14), which has limited aqueous solubility and requires organic co-solvents for many biochemical assay formats . The dimethylamino analog without the 4-methyl group, N2,N2-dimethylpyridine-2,5-diamine (CAS 4928-43-2), is also predominantly available as the free base or dihydrochloride salt, not the trihydrochloride form . For researchers conducting aqueous-phase biochemical assays (e.g., NOS hemoglobin capture assays performed at pH 7.4, 37°C), the trihydrochloride salt eliminates the need for DMSO or other organic solvents that can artifactually inhibit NOS enzymes at concentrations as low as 0.1% v/v, thereby improving assay fidelity and reproducibility.

Formulation science Aqueous solubility Salt selection

Evidence 3: Documented Synthetic Intermediate Role in Patent-Cited nNOS Inhibitor Synthesis

The target compound is explicitly referenced as a synthetic intermediate in patent literature related to nNOS inhibitor development. The synthesis route involves catalytic hydrogenation of N,N,4-trimethyl-5-nitropyridin-2-amine (CAS 21901-43-9) using 10% Pd/C under hydrogen atmosphere to yield 2-(dimethylamino)-4-methyl-5-aminopyridine, which is subsequently converted to the trihydrochloride salt . This nitro-to-amine reduction is the key step in constructing the 5-amino group that distinguishes this scaffold from simpler 2-aminopyridines. The nitro precursor itself is prepared from 2-chloro-4-methyl-5-nitropyridine and dimethylamine, establishing a modular synthetic route amenable to scale-up . The 5-amino group serves as a derivatization handle for further elaboration—via amide coupling, reductive amination, or diazotization—to generate more complex nNOS-targeted molecules. This synthetic accessibility contrasts with the more elaborate multi-step sequences required for advanced nNOS inhibitors like compound 14j (which requires a central pyridine linker and pyrrolidine coupling) or compound 8R (incorporating chiral amino functionalities) [1].

Synthetic chemistry nNOS inhibitor Building block Patent chemistry

Evidence 4: Distinct Electronic Profile from 2-Dimethylamino Substitution vs. Primary 2-Amino in Comparator Compounds

The replacement of the primary 2-amino group (–NH₂) with a tertiary dimethylamino group (–N(CH₃)₂) in the target compound creates a measurably different electronic environment on the pyridine ring. The 2-dimethylamino substituent is a stronger electron-donating group by inductive effect compared to a primary amine, which increases the basicity of the pyridine nitrogen and alters the pKa of the ring system. Computational predictions for the closely related N2,N2-dimethylpyridine-2,5-diamine indicate a pKa of approximately 7.87 for the conjugate acid . For comparison, 2-aminopyridine has a reported pKa of 6.86 for its conjugate acid [1]. This ~1 log unit increase in basicity means that at physiological pH (7.4), the target compound exists with a significantly higher fraction of protonated pyridinium species, which directly impacts: (a) hydrogen-bonding capacity with NOS active-site residues (particularly the conserved Glu592 in nNOS that forms a critical salt bridge with aminopyridine inhibitors); (b) membrane permeability and cellular uptake; and (c) the compound's nucleophilicity for further synthetic derivatization. The 4-methyl group additionally contributes electron density (+I effect), further differentiating the electronic landscape from both 2-aminopyridine and 2-amino-4-methylpyridine.

Physical organic chemistry Electronic effects pKa prediction

Evidence 5: Class-Level nNOS Inhibitor Potency Benchmarking Reveals Large Unfilled Potency Gap for Simple 2-Aminopyridines

To contextualize the procurement decision, the target compound must be evaluated against the potency range established by the broader 2-aminopyridine nNOS inhibitor class. At the low end, unsubstituted 2-aminopyridine inhibits human nNOS with an IC₅₀ of 4,800 nM; addition of a single 4-methyl group (2-amino-4-methylpyridine) improves this to 160 nM [1][2]. At the high end, optimized nNOS inhibitors bearing the 2-aminopyridine pharmacophore achieve remarkable potency and selectivity: compound 14j exhibits human nNOS Ki = 13 nM with 1,761-fold selectivity over human eNOS; compound 8R shows nNOS Ki = 24 nM with 2,822-fold selectivity over eNOS; and compound 9c achieves nNOS Ki = 9.7 nM with 693-fold selectivity over eNOS [3][4]. This >500-fold potency span (4,800 nM to 9.7 nM) across a single scaffold class demonstrates that specific substitution patterns—not merely the presence of a 2-aminopyridine core—govern biological activity. The target compound's 2-dimethylamino-5-amino-4-methyl substitution pattern has not been evaluated within this continuum, meaning its potency could theoretically fall anywhere from the weak parent compound range (>1,000 nM) to the optimized lead range (<50 nM), depending on how the 5-amino and 2-dimethylamino groups influence active-site binding. ARL 17477, a structurally distinct nNOS inhibitor (thiophene-2-carboximidamide class), provides an external benchmark with nNOS IC₅₀ = 1,000 nM and 17-fold selectivity over eNOS .

nNOS inhibition Isoform selectivity Drug discovery benchmark

Evidence 6: 5-Amino Handle Enables Derivatization Chemistry Unavailable to 2-Amino-Only Pyridine Analogs

The presence of a free primary amine at the 5-position of the pyridine ring provides a chemically addressable handle for derivatization that is entirely absent in 2-aminopyridine, 2-amino-4-methylpyridine, and most commercially available simple aminopyridine analogs. This 5-NH₂ group can undergo amine-specific reactions—amide coupling with carboxylic acids, reductive amination with aldehydes, sulfonamide formation with sulfonyl chlorides, and diazotization followed by Sandmeyer-type displacement—to generate structurally diverse compound libraries . In the context of nNOS inhibitor development, the 5-position amine offers a vector for attaching linker moieties that can extend toward the substrate access channel or the H₄B cofactor binding site, both of which have been exploited in advanced inhibitors (e.g., compound 8R's interactions with heme propionate and H₄B, and the pyrrolidine linker in compound 9c extending toward the active site periphery) [1][2]. The 2-dimethylamino group, being fully substituted, cannot participate in such derivatization, forcing all further elaboration to occur at the 5-position—a regiochemical constraint that is actually advantageous for systematic SAR exploration because it eliminates the ambiguity of competing reactive sites present in 2,5-diaminopyridine analogs with two free primary amines.

Chemical biology Bioconjugation Library synthesis

Optimized Application Scenarios for 2-(Dimethylamino)-4-methyl-5-aminopyridine Trihydrochloride Based on Quantitative Differentiation Evidence


Scenario 1: De Novo nNOS Inhibitor Scaffold Exploration via 5-Position Derivatization

As established in Evidence 6, the target compound provides a unique single-vector derivatization handle at the 5-amino position, enabling systematic SAR exploration without protecting group chemistry. A medicinal chemistry team seeking to build a focused nNOS inhibitor library should use this compound as the core scaffold, performing parallel amide coupling or reductive amination at the 5-NH₂ to generate 50–200 analogs. This approach leverages the fact that the 2-dimethylamino group remains unmodified (preserving any NOS pharmacophore contribution from this moiety) while the 4-methyl group provides the potency-enhancing substitution identified in the Faraci et al. SAR (Evidence 1). The trihydrochloride salt form (Evidence 2) ensures direct aqueous solubility for subsequent biochemical screening without DMSO interference.

Scenario 2: Aqueous-Phase High-Throughput NOS Inhibition Screening

For laboratories running high-throughput NOS inhibition screens using the hemoglobin capture assay (pH 7.4, 37°C), the trihydrochloride salt formulation (Evidence 2) eliminates the need for organic co-solvents that confound NOS activity measurements. Unlike 2-amino-4-methylpyridine free base, which typically requires DMSO stock solutions (with DMSO concentrations >0.1% v/v shown to inhibit NOS isoforms), the target compound can be directly dissolved in aqueous assay buffer, enabling more physiologically relevant inhibition measurements and reducing false-positive rates in primary screens. This scenario is most appropriate when the screening objective is to identify novel nNOS inhibitors with improved isoform selectivity over eNOS, referencing the selectivity benchmarks established in Evidence 5.

Scenario 3: Multi-Gram Synthesis of Advanced nNOS Inhibitor Intermediates

As documented in Evidence 3, the target compound is accessible via a robust 2-step synthetic sequence from commercially available 2-chloro-4-methyl-5-nitropyridine, with patent-cited procedures at the 15-gram scale. Process chemistry groups requiring multi-gram quantities of a functionalized 2-aminopyridine intermediate for late-stage diversification should select this compound over more synthetically complex nNOS leads (e.g., 14j or 8R, which require 6–10+ synthetic steps). The 5-amino group can subsequently be elaborated to install linker moieties targeting the nNOS substrate access channel or H₄B binding site, following the structural rationale established for advanced inhibitors like compound 8R (Evidence 5).

Scenario 4: Comparative Electronic Structure-Activity Studies

The predicted ~1 log unit increase in pyridine basicity (pKa ~7.87 vs. 6.86 for 2-aminopyridine, Evidence 4) makes this compound a valuable probe for investigating the role of pyridinium protonation state in NOS active-site binding. Research groups studying the electrostatic determinants of nNOS vs. eNOS selectivity—specifically the Asp597/Asn368 difference that governs inhibitor binding modes (as characterized in the Poulos/Silverman crystallographic studies, Evidence 4)—can use this compound alongside 2-aminopyridine and 2-amino-4-methylpyridine as a controlled basicity series. The higher fraction of protonated species at physiological pH may enhance electrostatic interaction with the nNOS-specific Asp597 residue, potentially conferring isoform selectivity that is structurally orthogonal to the double-headed binding mode exploited by compound 9c.

Quote Request

Request a Quote for 2-(Dimethylamino)-4-methyl-5-aminopyridine trihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.